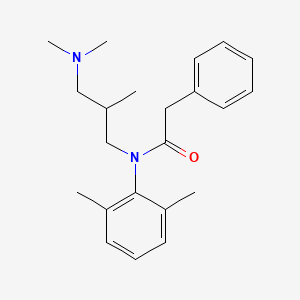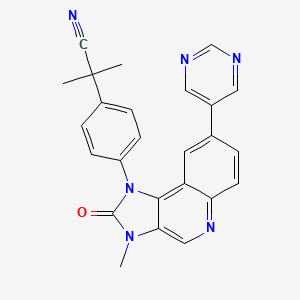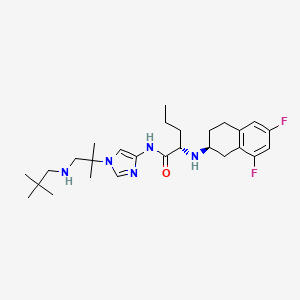
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SA-49 is a novel inducer of mitf-dependent lysosomal degradation of pd-l1
Applications De Recherche Scientifique
Analgesic Potential
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide and its derivatives have been explored for potential analgesic properties. Stubbins and Soine (1966) synthesized a series of compounds related to this chemical structure to test them as potential analgesics, linking their structure to certain nitrobenzimidazole and propionanilide analgesics (Stubbins & Soine, 1966).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide have been utilized. Koten et al. (1978) described the synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, demonstrating their solubility in water and other polar solvents (Koten et al., 1978).
Alzheimer's Disease Research
This chemical has also been explored in Alzheimer’s Disease research. Cai et al. (2004) evaluated 18F-labeled derivatives of this compound as agents for imaging β-amyloid plaque with positron emission tomography in Alzheimer’s Disease (Cai et al., 2004).
Molecular Structure and Conformation
Yamasaki et al. (2003) investigated the molecular structure and conformation of N-methylacetanilide derivatives, including those with a dimethylamino group. They found that electron-withdrawing groups on the aromatic ring decreased the ratio of the cis conformer, which could be useful for amide conformational switching by protonation (Yamasaki et al., 2003).
Applications in Material Science
In material science, derivatives of this compound have been used. Xu et al. (2010) studied zirconocene complexes bearing novel 3-dimethylamino-1,2-dihydropentalene derived ligand systems, which have implications in the development of new materials (Xu et al., 2010).
Antibacterial and Antifungal Applications
Ghorab et al. (2017) synthesized derivatives carrying a sulfonamide moiety, which displayed interesting antimicrobial activity against various bacteria and fungi. These compounds, including those with dimethylamino groups, show potential in the development of new antimicrobial agents (Ghorab et al., 2017).
Propriétés
Nom du produit |
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide |
|---|---|
Formule moléculaire |
C19H28N4O2S |
Poids moléculaire |
376.519 |
Nom IUPAC |
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H30N2O/c1-17(15-23(4)5)16-24(22-18(2)10-9-11-19(22)3)21(25)14-20-12-7-6-8-13-20/h6-13,17H,14-16H2,1-5H3 |
Clé InChI |
HMGVZKHMBHCRJQ-SFNKJDCFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)CN(C)C)C(=O)CC2=CC=CC=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SA-49; SA 49; SA49 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






